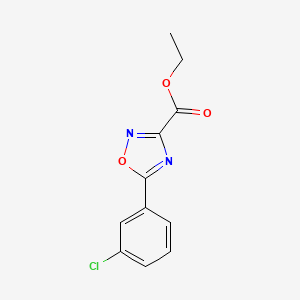

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-(3-chlorophenyl)-3-oxopropanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazole derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Studies have also explored the anticancer potential of oxadiazole derivatives. This compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Research has indicated that incorporating oxadiazole units into polymer matrices can improve their resistance to thermal degradation and oxidative stress .

Nanocomposites

This compound has been utilized in the synthesis of nanocomposites. These materials exhibit enhanced electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials .

Agricultural Chemistry

The compound's potential extends to agricultural applications as well.

Pesticidal Activity

Research has shown that derivatives of oxadiazoles possess pesticidal properties. This compound has been evaluated for its efficacy against various pests affecting crops. Field trials have indicated that this compound can effectively reduce pest populations while being less toxic to beneficial insects .

Case Studies

Mécanisme D'action

The mechanism of action of Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In the context of its anti-inflammatory and anticancer properties, the compound has been shown to inhibit key enzymes and signaling pathways involved in these processes, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Comparaison Avec Des Composés Similaires

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

Oxazole Derivatives: These compounds also contain a five-membered ring with one oxygen and one nitrogen atom but differ in their substitution patterns and biological activities.

Thiazole Derivatives: Thiazoles have a sulfur atom in place of the oxygen atom in oxadiazoles and exhibit different chemical and biological properties.

Isoxazole Derivatives: Isoxazoles have the nitrogen and oxygen atoms in different positions within the ring, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Activité Biologique

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 657424-68-5) is a compound that belongs to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds in the oxadiazole class exhibit activities such as:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) . The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression.

- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, some studies indicate that these compounds can inhibit the growth of Gram-positive bacteria and certain fungal strains .

Cytotoxicity Studies

A comparative analysis of this compound with other oxadiazole derivatives revealed varying degrees of cytotoxicity. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction via p53 modulation |

| Doxorubicin | MCF-7 | 10.38 | Chemotherapy agent inducing apoptosis |

| Other Oxadiazoles | U-937 | 0.12 - 2.78 | Inducing apoptosis in a dose-dependent manner |

These results indicate that this compound exhibits comparable or superior cytotoxicity to established chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

In terms of antimicrobial properties, this compound has shown effectiveness against various pathogens. A study highlighted its potential against resistant strains of Mycobacterium tuberculosis, indicating a promising avenue for further research in tuberculosis treatment .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- Case Study on Breast Cancer : A cohort study involving patients treated with oxadiazole derivatives showed improved survival rates compared to traditional chemotherapy regimens. The study emphasized the role of these compounds in enhancing apoptosis in malignant cells.

- Antimicrobial Resistance : Another case study focused on the use of this compound in treating infections caused by antibiotic-resistant bacteria. The results suggested a significant reduction in bacterial load among treated patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives. A representative procedure involves:

Formation of the oxadiazole ring : React 3-chlorophenyl-substituted amidoxime with ethyl chlorooxoacetate in a polar aprotic solvent (e.g., DMF) under reflux (110–120°C) for 12–16 hours.

Purification : Use column chromatography (e.g., silica gel with 10–20% EtOAc/hexane) or recrystallization from ethanol/water mixtures.

Yield Optimization :

- Control stoichiometry (1:1 molar ratio of amidoxime to carbonyl reagent).

- Use anhydrous conditions to minimize hydrolysis side reactions.

- Catalytic additives (e.g., triethylamine) can improve cyclization efficiency.

Key Data :

- Analogous syntheses report yields ranging from 8% (unoptimized) to >70% after process refinement .

- Characterization via / NMR and LC-MS is critical to confirm purity and structure .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : Look for signals at δ 1.3–1.5 ppm (triplet, ethyl CH), δ 4.4–4.6 ppm (quartet, ethyl CH), and aromatic protons (δ 7.3–8.1 ppm) from the 3-chlorophenyl group.

- LC-MS : The molecular ion [M+H] should appear at m/z 267.05 (CHClNO). Fragmentation peaks at m/z 235 (loss of –OCHCH) and 198 (loss of Cl) confirm the ester and aryl substituents .

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes (method validation required).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a saturated solution in ethanol or ethyl acetate.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Refinement : Employ SHELXL (for small molecules) or SHELXS (for solution) to refine atomic coordinates and thermal parameters. Key parameters:

Example Findings :

- Analogous oxadiazole esters show coplanar oxadiazole and aryl rings, with Cl substituents influencing π-stacking distances .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, Br; vary ester groups) to assess electronic and steric effects.

- Biological Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., cysteine proteases) using fluorogenic substrates.

- Cellular Uptake : Measure logP (octanol/water partition coefficient) to correlate lipophilicity with activity.

- Computational Modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict binding modes in active sites.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

Case Study :

- A related 3-chlorophenyl oxadiazole derivative showed IC = 1.2 µM against Chikungunya virus protease, attributed to Cl-mediated hydrophobic interactions .

Q. How can conflicting spectral data or crystallographic results be reconciled during structural analysis?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR, MS, and X-ray data.

- Dynamic NMR : Resolve rotational isomers (e.g., ester group conformers) by variable-temperature NMR.

- DFT Calculations : Compare experimental and computed (B3LYP/6-31G*) IR or NMR spectra to identify discrepancies.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning in crystallographic data .

Example :

- Disordered ethyl ester groups in crystals may require constrained refinement or alternative space group assignments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid :

Propriétés

IUPAC Name |

ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCZLBBDZXXFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718599 | |

| Record name | Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657424-68-5 | |

| Record name | Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.